

Thermodynamic properties of the acetic acid and 1-methoxybutan-1-ol system

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Compound of Interest		
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An In-Depth Technical Guide to the Thermodynamic Properties of the Acetic Acid and 1-Methoxybutan-1-ol System

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a lack of experimental data for the thermodynamic properties of the binary system consisting of acetic acid and 1-methoxybutan-1-ol. This guide, therefore, serves as a comprehensive framework outlining the necessary experimental protocols and data analysis techniques required to characterize this system. To illustrate these methodologies, experimental data for the analogous and well-studied binary system of acetic acid and butan-1-ol will be presented and discussed.

This document is intended for researchers, scientists, and chemical engineers involved in process design, simulation, and drug development. The accurate determination of thermodynamic properties such as vapor-liquid equilibrium (VLE), excess molar enthalpy (HE), and transport properties like density (ρ) and viscosity (η) is fundamental for the design and optimization of separation processes, reactor design, and for understanding intermolecular interactions in liquid mixtures.

Data Presentation: The Acetic Acid + Butan-1-ol System (Analogue)

The following tables summarize key thermodynamic data for the binary system of acetic acid and butan-1-ol, serving as an example of the data required for a complete thermodynamic



characterization.

Table 1: Vapor-Liquid Equilibrium (VLE) Data for Acetic Acid (1) + Butan-1-ol (2) at 101.3 kPa

Temperature (K)	Liquid Mole Fraction (x1)	Vapor Mole Fraction (y ₁)
391.15	0.0000	0.0000
390.55	0.1021	0.1855
389.85	0.2035	0.2987
388.95	0.3041	0.3981
387.75	0.4039	0.4892
386.25	0.5028	0.5768
384.45	0.6009	0.6651
382.35	0.6981	0.7553
380.05	0.7945	0.8468
377.75	0.8899	0.9312
375.15	1.0000	1.0000
Data presented is illustrative and based on typical behavior for this system.		

Table 2: Excess Molar Enthalpy (HE) for Acetic Acid (1) + Butan-1-ol (2) at 313.15 K



Mole Fraction (x1)	HE (J·mol⁻¹)
0.1015	185.3
0.2031	325.8
0.3048	415.1
0.4066	465.7
0.5085	475.2
0.6105	451.9
0.7126	390.4
0.8148	290.1
0.9171	145.6
Data sourced from studies on the heat of mixing for the acetic acid + n-butanol system.	

Table 3: Density (ρ), Viscosity (η), and Excess Molar Volume (VE) for Acetic Acid (1) + Butan-1-ol (2) at 293.15 K[1]



Mole Fraction (x ₁)	Density (ρ) (g·cm⁻³)	Viscosity (η) (mPa·s)	Excess Molar Volume (VE) (cm³·mol ⁻¹)
0.0000	0.8098	2.948	0.0000
0.1005	0.8245	2.891	-0.085
0.2012	0.8401	2.815	-0.152
0.3021	0.8568	2.719	-0.205
0.4033	0.8748	2.601	-0.241
0.5048	0.8943	2.462	-0.258
0.6065	0.9155	2.299	-0.251
0.7085	0.9386	2.115	-0.218
0.8108	0.9638	1.909	-0.161
0.9134	0.9915	1.682	-0.082
1.0000	1.0492	1.219	0.0000

Experimental Protocols

To generate the data presented above, and for the target system of acetic acid and 1-methoxybutan-1-ol, the following experimental procedures are recommended.

Vapor-Liquid Equilibrium (VLE) Determination

VLE data is crucial for the design of distillation processes.[2] A common and reliable method involves the use of a dynamic VLE still with recirculation of both vapor and liquid phases to ensure equilibrium is reached.[3][4]

Apparatus:

- A modified Fischer or Othmer-type ebulliometer, made of glass.
- An electrical immersion heater with a precision controller.



- A Cottrell pump for intimate vapor-liquid contact.
- A condenser for the vapor phase.
- Sampling ports for both the liquid and condensed vapor phases.
- A calibrated temperature sensor (e.g., Pt-100) with an accuracy of ±0.01 K.[5]
- A pressure control system and a calibrated pressure sensor (e.g., MKS Baratron).[5]

Procedure:

- Preparation: The pure components are degassed to remove dissolved air. A binary mixture of known composition is prepared by mass and charged into the boiling flask.
- Equilibration: The mixture is heated to its boiling point at a constant, controlled pressure
 (typically atmospheric, 101.3 kPa). The heating rate is adjusted to ensure a steady
 recirculation of both liquid and vapor. The system is allowed to operate for a sufficient time
 (typically 30-60 minutes) to reach a steady state, indicated by a constant boiling temperature
 and pressure.
- Sampling: Once equilibrium is established, small samples of the liquid phase and the condensed vapor phase are carefully withdrawn.
- Analysis: The composition of each sample is determined using an analytical technique, most commonly gas chromatography (GC) or refractometry.[3][4] A calibration curve for the analytical method must be prepared beforehand using standards of known composition.
- Data Collection: The procedure is repeated for a series of different initial mixture compositions, covering the entire mole fraction range from 0 to 1.

Excess Molar Enthalpy (HE) Measurement

Excess enthalpy, or the heat of mixing, provides direct information about the energetic interactions between molecules in the mixture. It is measured using calorimetry. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose.[6][7]

Apparatus:



- An Isothermal Titration Calorimeter (ITC), such as a MicroCal VP-ITC or similar instrument.
- The instrument consists of a reference cell and a sample cell enclosed in an adiabatic jacket.
- · A precision injection syringe.

Procedure:

- Preparation: Both pure components must be in identical, degassed buffers (or used neat if buffer effects are not being studied) to minimize heats of dilution.[8]
- Loading: The sample cell is filled with one of the pure components (e.g., acetic acid). The injection syringe is loaded with the other component (e.g., 1-methoxybutan-1-ol). The reference cell contains deionized water or the buffer used.[6]
- Titration: The system is allowed to thermally equilibrate. A series of small, precisely known volumes of the titrant from the syringe are injected into the sample cell.
- Heat Measurement: The instrument measures the heat released or absorbed during the binding/mixing event following each injection.[9] The feedback system maintains a zero temperature difference between the sample and reference cells, and the power required to do so is recorded.[8]
- Data Analysis: The raw data (heat per injection) is integrated to obtain the cumulative heat of mixing as a function of the mixture composition. This data is then used to calculate the excess molar enthalpy (HE) across the composition range.

Density (ρ) and Viscosity (η) Measurement

These properties are essential for fluid dynamics calculations, such as pressure drop and heat/mass transfer correlations. Modern instruments allow for simultaneous and highly accurate measurements.

Apparatus:



- An automated density and viscosity measuring system (e.g., Anton Paar Stabinger SVM 3000). This instrument combines a vibrating U-tube densimeter for density and a rotational viscometer for dynamic viscosity.[10]
- A thermostatic bath for precise temperature control (±0.01 K).

Procedure:

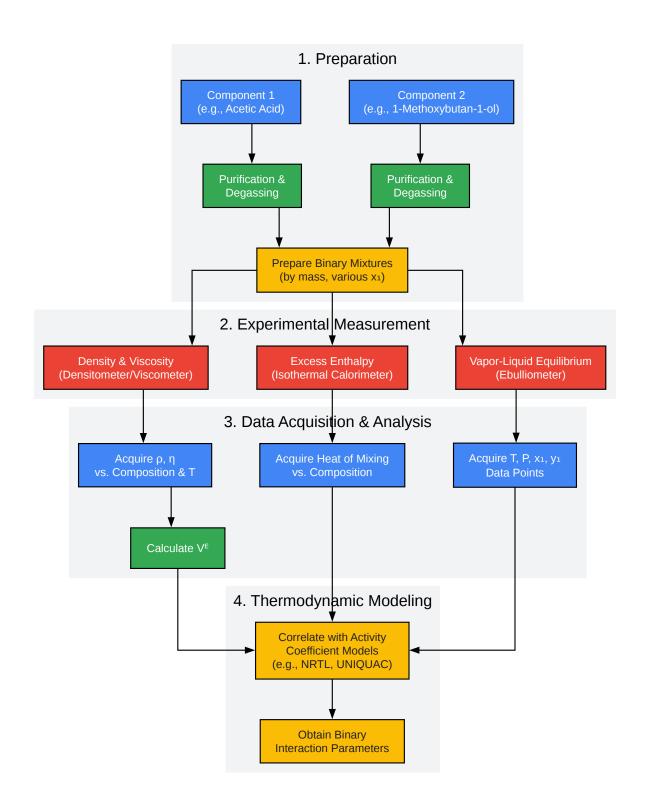
- Calibration: The instrument is calibrated prior to use with certified standards of known density and viscosity (e.g., dry air and doubly distilled, degassed water) at the desired temperatures.

 [11]
- Sample Preparation: Binary mixtures covering the entire composition range are prepared by mass using an analytical balance with high precision.
- Measurement: Each sample is carefully injected into the measurement cell, ensuring no air bubbles are present.[10] The system is allowed to thermally equilibrate at the set temperature.
- Data Acquisition: The instrument simultaneously measures the density and dynamic viscosity. Measurements are typically repeated until a stable reading is obtained. The process is repeated for each mixture composition and at each desired temperature.
- Excess Molar Volume (VE) Calculation: The excess molar volume is calculated from the density data using the following equation:[10] VE = [(x₁M₁ + x₂M₂) / pmix] [(x₁M₁ / p₁) + (x₂M₂ / p₂)] where x is the mole fraction, M is the molar mass, and p is the density.
 Subscripts 1 and 2 refer to the pure components, and 'mix' refers to the binary mixture.

Mandatory Visualization

The following diagram illustrates the logical workflow for the complete thermodynamic characterization of a binary liquid system.





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Caption: Experimental workflow for thermodynamic property determination of a binary system.



Conclusion

While direct experimental data for the acetic acid and 1-methoxybutan-1-ol system are currently unavailable, this guide provides a robust framework for its complete thermodynamic characterization. By following the detailed experimental protocols for vapor-liquid equilibrium, excess molar enthalpy, density, and viscosity, researchers can generate the necessary data for process modeling and simulation. The data for the analogous acetic acid + butan-1-ol system serves as a valuable reference for the expected behavior and the types of results to be obtained. The successful characterization of the target system will fill a critical data gap and enable more accurate design and optimization of chemical processes involving these components.

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